Dichlorprop diethanolamine salt
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Overview
Description
Dichlorprop diethanolamine salt is a derivative of dichlorprop, a chlorophenoxy herbicide. This compound is primarily used in agriculture to control broadleaf weeds. The diethanolamine salt form enhances its solubility and ease of application, making it a preferred choice in various herbicidal formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dichlorprop diethanolamine salt involves the reaction of dichlorprop acid with diethanolamine. The process typically follows these steps:
Preparation of Dichlorprop Acid: Dichlorprop acid is synthesized by chlorinating phenoxypropionic acid.
Neutralization Reaction: The dichlorprop acid is then neutralized with diethanolamine under controlled pH conditions to form the diethanolamine salt.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The final product is often crystallized and purified to remove any unreacted starting materials or by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, leading to the formation of various oxidation products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the aromatic ring are replaced by other nucleophiles.
Hydrolysis: In aqueous environments, this compound can hydrolyze to release dichlorprop acid and diethanolamine.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Nucleophiles: Hydroxide ions, amines.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed:
Oxidation Products: Various chlorinated phenoxypropionic acids.
Substitution Products: Derivatives with different substituents on the aromatic ring.
Hydrolysis Products: Dichlorprop acid and diethanolamine.
Scientific Research Applications
Chemistry: Dichlorprop diethanolamine salt is used as a model compound in studies of herbicidal activity and environmental fate. Its interactions with soil and water are of particular interest in environmental chemistry.
Biology: In biological research, this compound is studied for its effects on plant physiology, particularly its role in disrupting cell division and growth in target weed species.
Medicine: While primarily an agricultural chemical, derivatives of dichlorprop are occasionally explored for their potential therapeutic effects, such as anti-inflammatory properties.
Industry: In industrial applications, this compound is used in the formulation of herbicides for agricultural and non-agricultural uses, including lawn care and weed control in public spaces.
Mechanism of Action
Dichlorprop diethanolamine salt exerts its herbicidal effects by mimicking natural plant hormones known as auxins. This leads to uncontrolled and abnormal growth in susceptible plants, ultimately causing their death. The compound increases cell wall plasticity, protein biosynthesis, and ethylene production, resulting in excessive cell division and growth that damages vascular tissues .
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used chlorophenoxy herbicide with similar applications and mechanisms of action.
Mecoprop: A chlorophenoxy herbicide used for similar purposes but with different selectivity and efficacy profiles.
Uniqueness: Dichlorprop diethanolamine salt is unique in its specific formulation, which enhances its solubility and ease of application compared to other salts and esters of dichlorprop. This makes it particularly effective in certain agricultural settings where rapid and uniform distribution is required .
Properties
CAS No. |
51170-58-2 |
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Molecular Formula |
C13H19Cl2NO5 |
Molecular Weight |
340.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)propanoic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C9H8Cl2O3.C4H11NO2/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;6-3-1-5-2-4-7/h2-5H,1H3,(H,12,13);5-7H,1-4H2 |
InChI Key |
LFJNIWNCBIFWHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl.C(CO)NCCO |
Origin of Product |
United States |
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